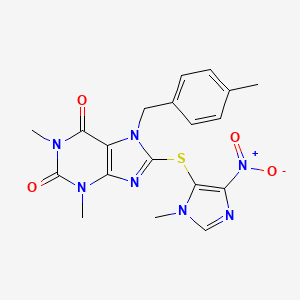
1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo various chemical transformations such as alkylation, nitration, and thiolation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the nitro group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be studied for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, or disruption of cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other purine derivatives with different substituents. Examples include:
- 1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione lies in its specific substituents, which can impart unique chemical and biological properties. These properties may make it more effective or selective in certain applications compared to similar compounds.
Propiedades
Fórmula molecular |
C19H19N7O4S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C19H19N7O4S/c1-11-5-7-12(8-6-11)9-25-13-14(23(3)19(28)24(4)16(13)27)21-18(25)31-17-15(26(29)30)20-10-22(17)2/h5-8,10H,9H2,1-4H3 |
Clave InChI |
ZMRQLBNDWDAQMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=C(N=CN4C)[N+](=O)[O-])N(C(=O)N(C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















